N-(2-carboxyethyl)-N-methyl-beta-alanine
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Overview
Description
N-(2-carboxyethyl)-N-methyl-beta-alanine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in the biosynthesis of carnosine
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of glycine , which suggests that it may interact with its targets in a similar manner to glycine
Biochemical Pathways
It is possible that the compound may influence pathways related to glycine metabolism, given its structural similarity to glycine . The downstream effects of these potential interactions remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carboxyethyl)-N-methyl-beta-alanine typically involves the reaction of beta-alanine with 2-bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of beta-alanine attacks the electrophilic carbon of 2-bromoacetic acid, resulting in the formation of the carboxyethyl derivative. The methylation of the amino group can be achieved using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carboxyethyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the carboxyethyl group.
Scientific Research Applications
N-(2-carboxyethyl)-N-methyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and its antioxidant properties.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-carboxyethyl)chitosan: A derivative of chitosan with similar carboxyethyl functionality.
N-(2-carboxyethyl)-L-arginine: Another amino acid derivative with a carboxyethyl group.
Uniqueness
N-(2-carboxyethyl)-N-methyl-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[2-carboxyethyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKIOGNAKWLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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